
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine
Overview
Description
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine is a chemical compound with the molecular formula C9H11F3N2. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with two methyl groups attached to the nitrogen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine typically involves the reaction of 6-(trifluoromethyl)benzene-1,3-diamine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Synthesis and Production
The synthesis of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine typically involves the reaction of 6-(trifluoromethyl)benzene-1,3-diamine with dimethylamine under controlled conditions. This process can be optimized for large-scale production using chemical reactors and advanced purification techniques such as distillation and crystallization.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex organic molecules, including:
- Arylbenzimidazoles : Important intermediates in pharmaceuticals.
- Benzotriazolium Salts : Used in various chemical applications .
Biological Research
The compound is under investigation for its potential biological activities. Studies have focused on its interactions with enzymes and proteins, which may lead to the development of new therapeutic agents. The trifluoromethyl group enhances binding affinity and stability, making it a candidate for drug development.
Pharmaceutical Development
In medicinal chemistry, this compound is explored for its therapeutic properties. It acts as a precursor in synthesizing various drugs, including those targeting specific diseases through enzyme inhibition or receptor modulation .
Industrial Applications
The compound is utilized in producing specialty chemicals and materials due to its unique properties. Its stability and reactivity make it suitable for applications in agrochemicals and polymer industries .
Case Study 1: Synthesis of Arylbenzimidazoles
A recent study demonstrated the use of this compound as a starting material for synthesizing arylbenzimidazoles. The reaction yielded high purity products that exhibited significant biological activity against cancer cell lines .
Case Study 2: Enzyme Interaction Studies
Research has shown that this compound interacts effectively with specific enzymes involved in metabolic pathways. The binding studies indicated that the trifluoromethyl group plays a crucial role in enhancing the compound's efficacy as an enzyme inhibitor, leading to potential therapeutic applications in metabolic disorders .
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Dimethyl-5-(trifluoromethyl)benzene-1,3-diamine
- N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,3-diamine
Uniqueness
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine is unique due to the position of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s properties and applications compared to its isomers .
Biological Activity
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to a benzene ring and two methyl groups linked to nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 202.19 g/mol. This compound has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's binding affinity to various molecular targets, which may lead to significant biological effects such as enzyme inhibition or receptor modulation. This mechanism is crucial for its potential therapeutic applications.
Research Findings
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For example, it has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's low cytotoxicity towards mammalian cells suggests a high selectivity for bacterial targets, making it a promising candidate for further development in antimicrobial therapies .
Case Studies
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, this compound was found to have minimum inhibitory concentrations (MICs) in the nanomolar range against several bacterial strains. This indicates a strong potential for use in treating bacterial infections.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. Results demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders and drug development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds. Below is a comparison table highlighting key differences:
Compound Name | Structure | Key Differences |
---|---|---|
N1,N1-Dimethyl-5-(trifluoromethyl)benzene-1,3-diamine | Trifluoromethyl at position 5 | Different reactivity due to positional isomerism |
N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,3-diamine | Trifluoromethyl at position 4 | Variations in biological activity and binding affinity |
N,N-Diethyl-6-(trifluoromethyl)benzene-1,3-diamine | Ethyl groups instead of methyl | Potentially different interactions with biological targets |
This table illustrates how the position of the trifluoromethyl group and the nature of the alkyl substituents can significantly influence the compound’s reactivity and biological properties.
Properties
IUPAC Name |
3-N,3-N-dimethyl-4-(trifluoromethyl)benzene-1,3-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-14(2)8-5-6(13)3-4-7(8)9(10,11)12/h3-5H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGNRRKBRNUMAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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